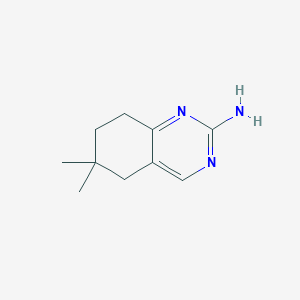

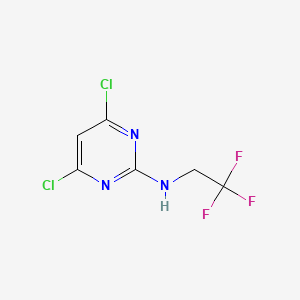

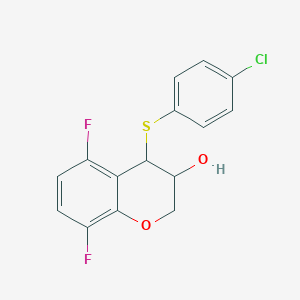

6,6-二甲基-5,6,7,8-四氢喹唑啉-2-胺

描述

Synthesis Analysis

The synthesis of similar compounds has been documented in the literature . For instance, a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques . The reaction mixture was stirred for 4 hours at 25–30 °C .科学研究应用

Anticancer Research

Quinazoline derivatives have been extensively studied for their anticancer properties. The structural analogs of 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine are known to inhibit the growth of cancer cells by interfering with cell signaling pathways. Researchers are exploring the potential of these compounds to act as kinase inhibitors, which are crucial in the proliferation of cancer cells .

Anti-Inflammatory Applications

The anti-inflammatory properties of quinazoline derivatives make them candidates for the treatment of chronic inflammatory diseases. By modulating the body’s immune response, these compounds can help in reducing inflammation and the associated pain .

Antibacterial Activity

Quinazoline compounds have shown promise as antibacterial agents. Their ability to disrupt bacterial cell wall synthesis or protein synthesis makes them potent against a range of bacterial infections, which is crucial in an era of increasing antibiotic resistance .

Analgesic Effects

The analgesic effects of quinazoline derivatives are being researched for the development of new painkillers. These compounds can potentially offer pain relief by targeting specific receptors in the nervous system without the side effects of traditional opioids .

Antiviral Properties

Research into the antiviral applications of quinazoline derivatives includes studying their effectiveness against various viral infections. They may work by inhibiting viral replication or by bolstering the immune response against viral pathogens .

Antituberculosis Potential

Given the global challenge of tuberculosis, quinazoline derivatives are being investigated for their potential to treat this disease. They may offer a new mechanism of action against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .

Antioxidant Capabilities

The antioxidant properties of quinazoline derivatives are beneficial in combating oxidative stress, which is implicated in many chronic diseases. These compounds can neutralize free radicals, thereby protecting cells from damage .

Antihypertensive Uses

Quinazoline derivatives are also being explored for their antihypertensive effects. They may help in managing high blood pressure by relaxing blood vessels and reducing the workload on the heart .

Each of these applications represents a unique field of study where 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine and its derivatives could have significant impacts. Ongoing research continues to uncover new potential uses and mechanisms of action for these versatile compounds. The information provided here is based on the current understanding and research available up to my last update in 2021, supplemented by recent findings from web resources .

属性

IUPAC Name |

6,6-dimethyl-7,8-dihydro-5H-quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-10(2)4-3-8-7(5-10)6-12-9(11)13-8/h6H,3-5H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOYTYYLRFKVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=NC(=NC=C2C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1427137.png)

![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)

![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)